Trihydrochlorure de Zosuquidar

Vue d'ensemble

Description

LY 335979, également connu sous le nom de zosuquidar, est un médicament antinéoplasique expérimental. Il s'agit d'un inhibiteur puissant des glycoprotéines P, qui sont des protéines transmembranaires qui pompent les substances étrangères hors des cellules de manière dépendante de l'ATP. Ce composé a été étudié pour son potentiel à surmonter la multirésistance aux médicaments dans les cellules cancéreuses en inhibant la pompe d'efflux et en restaurant la sensibilité aux agents chimiothérapeutiques .

Applications De Recherche Scientifique

LY 335979 has several scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of P-glycoproteins.

Biology: The compound is studied for its ability to modulate multi-drug resistance in cancer cells.

Medicine: LY 335979 has been investigated in clinical trials for its potential to enhance the efficacy of chemotherapeutic agents in treating cancers like acute myeloid leukemia.

Industry: It is used in the development of new drugs targeting P-glycoprotein-mediated drug resistance

Mécanisme D'action

Target of Action

Zosuquidar Trihydrochloride, also known as Zosuquidar, primarily targets P-glycoproteins . P-glycoproteins are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . They play a crucial role in determining the response against medications, including cancer therapeutics .

Mode of Action

Zosuquidar inhibits P-glycoproteins . When P-glycoprotein, coded with the MDR1 gene, manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective . Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .

Biochemical Pathways

The inhibition of P-glycoproteins by Zosuquidar affects the efflux pump mechanism in cells . The inhibition of P-glycoproteins restores sensitivity to chemotherapeutic agents .

Pharmacokinetics

In the presence of zosuquidar at doses that exceeded 500 mg, there was a modest decrease in clearance (17–22%) and a modest increase in the area under the curve (15–25%) of doxorubicin . This change was associated with enhanced leukopenia and thrombocytopenia .

Result of Action

The inhibition of P-glycoproteins by Zosuquidar results in cancer cells losing their medicine tolerance, thereby making antineoplastic drugs effective . This effectively restores sensitivity to chemotherapeutic agents in cancers overexpressing P-glycoproteins .

Action Environment

The action of Zosuquidar is influenced by the presence of other drugs and the dosage of Zosuquidar itself. For instance, in the presence of high doses of Zosuquidar (≥500 mg), there was a decrease in clearance and an increase in the area under the curve of doxorubicin . This suggests that the dosage of Zosuquidar and its interaction with other drugs can influence its efficacy and stability.

Analyse Biochimique

Biochemical Properties

Zosuquidar Trihydrochloride interacts with P-glycoproteins, inhibiting their function . P-glycoproteins are known to pump out therapeutic molecules before they can reach their target, effectively making the cancer cells multi-drug resistant . By inhibiting P-glycoproteins, Zosuquidar Trihydrochloride restores sensitivity to chemotherapeutic agents .

Cellular Effects

Zosuquidar Trihydrochloride has been found to restore drug sensitivity in all P-glycoprotein-expressing leukemia cell lines tested . It enhances the cytotoxicity of anthracyclines and gemtuzumab ozogamicin in primary acute myeloid leukemia (AML) blasts with active P-glycoprotein .

Molecular Mechanism

The molecular mechanism of Zosuquidar Trihydrochloride involves the inhibition of P-glycoproteins . These proteins pump foreign substances out of cells in an ATP-dependent fashion . When P-glycoprotein is inhibited by Zosuquidar Trihydrochloride, it prevents the efflux of therapeutic molecules, thereby restoring the sensitivity of the cancer cells to these molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, Zosuquidar Trihydrochloride has been found to have a modest decrease in clearance and a modest increase in the area under the curve of doxorubicin when doses exceeded 500 mg . This change was associated with enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .

Metabolic Pathways

It is known that Zosuquidar Trihydrochloride inhibits P-glycoproteins , which play a crucial role in the transport of various substances across cellular membranes.

Transport and Distribution

Zosuquidar Trihydrochloride is known to inhibit P-glycoproteins , which are transmembrane proteins that pump foreign substances out of cells . This suggests that Zosuquidar Trihydrochloride may influence the transport and distribution of substances within cells and tissues.

Subcellular Localization

The subcellular localization of Zosuquidar Trihydrochloride is not explicitly documented. Given its role as a P-glycoprotein inhibitor , it is likely to interact with these proteins at the cell membrane, where P-glycoproteins are typically localized.

Méthodes De Préparation

La synthèse de LY 335979 implique plusieurs étapes :

Cyclopropanation : La dibenzosubérone est traitée avec du difluorocarbène, généré in situ à partir de chlorodifluoroacétate de lithium, pour former de la 10,11-difluorométhanodibenzosubérone.

Réduction : La cétone est réduite avec du borohydrure pour produire un dérivé avec des groupes cyclopropyle et alcool fusionnés du même côté du cycle à sept chaînons.

Halogénation : Ce dérivé est halogéné avec de l'acide bromhydrique à 48 % pour positionner les deux groupes en anti.

Déplacement : Le bromure est déplacé par la pyrazine pour former un composé quaternaire.

Réduction : Le borohydrure de sodium est utilisé pour réduire l'aromaticité de la chaîne latérale, ce qui donne la pipérazine correspondante.

Époxydation : La réaction de la 5-hydroxyquinoléine avec le nosylate de ®-glycidyle donne le ®-1-(5-quinolinyl-oxy)-2,3-époxypropane.

Analyse Des Réactions Chimiques

LY 335979 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Le composé peut être réduit à l'aide de réactifs comme le borohydrure de sodium.

Substitution : Les réactions d'halogénation et de déplacement subséquentes sont courantes dans sa synthèse.

Réactifs et conditions courants : Le chlorodifluoroacétate de lithium, le borohydrure, l'acide bromhydrique, la pyrazine et le nosylate de ®-glycidyle sont fréquemment utilisés dans ses réactions.

Applications de la recherche scientifique

LY 335979 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des glycoprotéines P.

Biologie : Le composé est étudié pour sa capacité à moduler la multirésistance aux médicaments dans les cellules cancéreuses.

Médecine : LY 335979 a été étudié dans des essais cliniques pour son potentiel à améliorer l'efficacité des agents chimiothérapeutiques dans le traitement de cancers tels que la leucémie myéloïde aiguë.

Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant la résistance aux médicaments induite par la glycoprotéine P

Mécanisme d'action

LY 335979 exerce ses effets en inhibant les glycoprotéines P, qui sont responsables du pompage des substances étrangères hors des cellules. En inhibant ces protéines, LY 335979 empêche l'efflux des agents chimiothérapeutiques des cellules cancéreuses, rétablissant ainsi leur sensibilité à ces médicaments. Le composé se lie avec une forte affinité aux glycoprotéines P et inverse la résistance aux médicaments in vitro et in vivo .

Comparaison Avec Des Composés Similaires

LY 335979 est comparé à d'autres inhibiteurs des glycoprotéines P tels que le tariquidar, l'élacridar et le laniquidar. Bien que tous ces composés inhibent les glycoprotéines P, LY 335979 est unique en raison de sa grande puissance et de sa sélectivité. Il a un profil de sélectivité différent par rapport à la cyclosporine A et au vérapamil, ce qui en fait un modulateur plus efficace de la multirésistance aux médicaments induite par la glycoprotéine P .

Composés similaires

- Tariquidar

- Elacridar

- Laniquidar

- Cyclosporine A

- Vérapamil

Propriétés

Key on ui mechanism of action |

P-glycoproteins are proteins which convert the energy derived from the hydrolysis of ATP to structural changes in protein molecules, in order to perform coupling, thus discharging medicine from cells. If P-glycoprotein coded with the MDR1 gene manifests itself in cancer cells, it discharges much of the antineoplastic drugs from the cells, making cancer cells medicine tolerant, and rendering antineoplastic drugs ineffective. This protein also manifests itself in normal organs not affected by the cancer (such as the liver, small intestine, and skin cells in blood vessels of the brain), and participates in the transportation of medicine. The compound Zosuquidar inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective. |

|---|---|

Numéro CAS |

167465-36-3 |

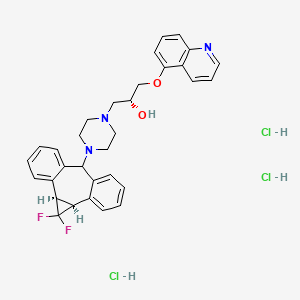

Formule moléculaire |

C32H32ClF2N3O2 |

Poids moléculaire |

564.1 g/mol |

Nom IUPAC |

(2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride |

InChI |

InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1 |

Clé InChI |

VQJFFWJUYDGTQZ-MGUDINDMSA-N |

SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |

SMILES isomérique |

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl |

SMILES canonique |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl |

Apparence |

Yellow solid powder |

Key on ui other cas no. |

167465-36-3 |

Pictogrammes |

Irritant |

Pureté |

> 98% |

Synonymes |

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride LY 335979 LY335979 RS 33295-198 RS-33295-198 zosuquidar trihydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.